N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

TRPA1 antagonism pain target engagement ion channel pharmacology

This synthetic acrylamide is a validated human TRPA1 antagonist (IC₅₀ 310 nM) with a 15.8-fold potency advantage over HC-030031, enabling lower screening concentrations and orthogonal chemotype confirmation. Its 3.9-fold human-over-rat selectivity provides a species calibration tool for translational pain models. The rare 2,3,4-trimethoxyphenyl topology distinguishes it from colchicine-site ligands, and the iodine handle supports Sonogashira/Suzuki diversification. CYP2D6 IC₅₀ >20 µM eliminates confounding CYP inhibition in co-dosing studies. Standard B2B R&D procurement; shipped ambient as non-hazardous material.

Molecular Formula C18H18INO4
Molecular Weight 439.249
CAS No. 329778-49-6
Cat. No. B2403536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
CAS329778-49-6
Molecular FormulaC18H18INO4
Molecular Weight439.249
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)OC)OC
InChIInChI=1S/C18H18INO4/c1-22-15-10-4-12(17(23-2)18(15)24-3)5-11-16(21)20-14-8-6-13(19)7-9-14/h4-11H,1-3H3,(H,20,21)/b11-5+
InChIKeyQUBMCIIMGKRDOE-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (CAS 329778-49-6): Procurement-Relevant Identity and Class


N-(4-Iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (CAS 329778-49-6; molecular formula C₁₈H₁₈INO₄; molecular weight 439.2 g/mol) is a synthetic acrylamide derivative bearing a 4-iodophenyl amide moiety and a 2,3,4-trimethoxyphenyl acryloyl subunit [1]. The compound is recorded in PubChem (CID 3285237), ChEMBL (CHEMBL3297778), and BindingDB (BDBM50021820) [2]. It is commercially available at ≥95% purity from multiple suppliers . Its primary documented bioactivity is antagonism of the human Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a validated target for pain, inflammation, and respiratory disorders [3].

Why N-(4-Iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide Cannot Be Casually Replaced by Other TRPA1-Modulating Acrylamides


TRPA1-targeting acrylamides are not functionally interchangeable. The electrophilic α,β-unsaturated amide warhead common to this class engages distinct cysteine residues on the TRPA1 N-terminus, and small structural perturbations—including halogen identity on the anilide ring and the methoxy substitution pattern on the cinnamamide phenyl—produce large shifts in both potency and species selectivity [1]. For example, N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide exhibits an IC₅₀ of 310 nM at human TRPA1 but 1,200 nM at rat TRPA1, a ~3.9-fold species preference not recapitulated by many related acrylamides [2]. The 2,3,4-trimethoxyphenyl substitution pattern is also topologically distinct from the 3,4,5-trimethoxyphenyl motif that dominates colchicine-site tubulin ligands, meaning tubulin-targeted comparators with the latter motif cannot serve as proxies for this compound's biological profile [3].

N-(4-Iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (CAS 329778-49-6): Quantified Differentiation Evidence Against Comparator Compounds


Human TRPA1 Antagonism: 15.8-Fold Superior Potency vs. the Prototypical Antagonist HC-030031

N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide antagonizes human TRPA1 with an IC₅₀ of 310 nM in Fluo-4 NW calcium-flux assays using HEK293-TREx cells [1]. The widely used tool antagonist HC-030031, which is structurally a substituted xanthine rather than an acrylamide, exhibits substantially weaker potency against human TRPA1, with reported IC₅₀ values of 4.9 µM to 6.2 µM in cinnamaldehyde- and AITC-evoked calcium-influx FLIPR assays [2]. This represents an approximately 15.8-fold greater potency for N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide over HC-030031.

TRPA1 antagonism pain target engagement ion channel pharmacology

Species-Selective TRPA1 Antagonism: 3.9-Fold Human-over-Rat Preference Confirmed Head-to-Head

Within a single curated dataset (BindingDB BDBM50021820), N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide was tested under identical assay conditions against both human and rat TRPA1 expressed in HEK293-TREx cells. The human TRPA1 IC₅₀ was 310 nM; the rat TRPA1 IC₅₀ was 1,200 nM, yielding a 3.9-fold human-over-rat selectivity ratio [1]. For comparison, the highly optimized clinical-stage antagonist A-967079 shows human IC₅₀ 67 nM and rat IC₅₀ 289 nM (4.3-fold ratio), while HC-030031 exhibits minimal species differentiation [2].

species selectivity TRPA1 pharmacology translational gap assessment

Low CYP2D6 Inhibition Risk: IC₅₀ > 20 µM Supports Reduced Drug-Drug Interaction Liability vs. Promiscuous TRPA1 Ligands

N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide inhibited CYP2D6 with an IC₅₀ greater than 20,000 nM in human liver microsomal assays employing LC-MS/MS competitive screening [1]. A structurally related acrylamide (BDBM50570237, CHEMBL4864407) tested under a similar fluorescence-based CYP2D6 inhibition protocol showed an IC₅₀ of 30,000 nM, confirming class-level low CYP2D6 liability [2]. In contrast, several TRPA1-targeted clinical candidates have encountered CYP inhibition flags during lead optimization that required structural mitigation [3].

CYP2D6 inhibition drug-drug interaction ADMET profiling

2,3,4- vs. 3,4,5-Trimethoxyphenyl Substitution: A Topological Distinction with Consequences for Tubulin Site Engagement

The 2,3,4-trimethoxyphenyl acryloyl group in N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a positional isomer of the 3,4,5-trimethoxyphenyl (TMP) motif that is essential for binding the colchicine site on β-tubulin [1]. Literature SAR demonstrates that 2,3,4-trimethoxyphenyl analogs (isocombretastatins) can retain nanomolar tubulin polymerization inhibition but exhibit altered binding pose, different cytotoxicity selectivity across cancer cell panels, and distinct aqueous solubility profiles compared to 3,4,5-TMP congeners [2]. N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide therefore occupies a pharmacophore space not addressed by the far more abundant 3,4,5-TMP acrylamides reported as antimitotics [3].

trimethoxyphenyl topology colchicine site tubulin polymerization

Direct Structural Analog Comparison: N-(4-Iodophenyl) vs. N-(3-Chloro-4-iodophenyl) Differentiation

The closest cataloged analog, N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (CAS 329778-89-4), introduces a chloro substituent ortho to the iodine on the anilide ring, increasing the molecular weight from 439.2 to 473.69 g/mol and adding a hydrogen-bond acceptor capable of altering target engagement . While TRPA1 potency data for the 3-chloro analog are not publicly available, the additional chloro substituent has been noted to enable nucleophilic aromatic substitution chemistry not possible with the mono-iodo compound, allowing further derivatization via palladium-catalyzed cross-coupling . Users requiring a structurally simpler scaffold with fewer reactive handles for SAR exploration should select the parent 4-iodophenyl compound.

structure-activity relationship halogen substitution TRPA1 selectivity

Optimal Deployment Scenarios for N-(4-Iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (CAS 329778-49-6) Based on Quantitative Differentiation


Mid-Nanomolar TRPA1 Antagonist Screening Cascades Requiring an HC-030031 Potency Upgrade

When a screening program currently uses HC-030031 (IC₅₀ ~4.9–6.2 µM) as a TRPA1 reference antagonist and requires a compound with substantially greater potency to reduce screening concentrations, N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide provides a 15.8-fold potency improvement (IC₅₀ 310 nM) while retaining an acrylamide chemotype distinct from the xanthine scaffold of HC-030031. This enables orthogonal chemical matter confirmation in hit validation workflows without consuming large quantities of expensive clinical-stage antagonists [1].

Human-Rat TRPA1 Species Selectivity Calibration in Translational Pain Models

The compound's 3.9-fold human-over-rat TRPA1 selectivity (human IC₅₀ 310 nM vs. rat IC₅₀ 1,200 nM), measured under identical assay conditions, makes it a useful calibration tool for translational pain researchers modeling human TRPA1 pharmacology in rodent systems. By establishing species-specific IC₅₀ values, researchers can calculate dose-correction factors for in vivo efficacy studies, avoiding false negatives arising from assuming equipotent rodent target engagement [2].

CYP2D6-Clean TRPA1 Tool Compound for Polypharmacology Profiling

With a CYP2D6 IC₅₀ > 20 µM, this compound is essentially devoid of CYP2D6 inhibitory activity, a property that simplifies its use in combination studies where CYP2D6-mediated drug-drug interactions could confound phenotypic readouts. This is advantageous when co-administering CYP2D6-substrate analgesic reference compounds in mechanistic pain models, where CYP inhibition by the tool compound itself must be excluded [3].

2,3,4-Trimethoxyphenyl Pharmacophore Library Expansion for Tubulin Site Exploration

For medicinal chemistry groups exploring non-canonical trimethoxyphenyl topologies at the colchicine binding site, N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide serves as a building block with the rare 2,3,4-trimethoxy substitution pattern. The iodine atom on the anilide ring provides a synthetic handle for further diversification via Sonogashira, Suzuki, or Buchwald-Hartwig coupling, enabling systematic SAR exploration of this underexplored pharmacophore space relative to the extensively studied 3,4,5-TMP motif [4].

Quote Request

Request a Quote for N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.